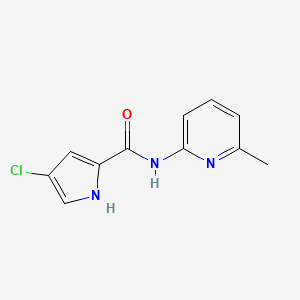
4-chloro-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide, also known as JNJ-28312141, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 4-chloro-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as phosphodiesterases (PDEs) and histone deacetylases (HDACs). This inhibition leads to the activation of various signaling pathways that are involved in the regulation of inflammation, cell proliferation, and cell death.
Biochemical and Physiological Effects:
4-chloro-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the proliferation and migration of cancer cells. Furthermore, it has been shown to reduce the deposition of collagen and fibrosis in certain organs such as the liver and lungs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-chloro-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes such as PDEs and HDACs. This allows for the study of specific signaling pathways that are involved in various disease conditions. However, one of the limitations of using this chemical compound is its potential toxicity and off-target effects, which may affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 4-chloro-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide. One direction is to further investigate its potential therapeutic applications in various disease conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders. Another direction is to study its pharmacokinetics and pharmacodynamics in order to optimize its dosing and administration. Furthermore, it may be useful to investigate its potential synergistic effects with other drugs or compounds.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide involves the reaction of 2-amino-6-methylpyridine with 4-chloro-1H-pyrrole-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to a coupling reaction with N,N-dimethylformamide (DMF) and triethylamine to yield the final product.
Applications De Recherche Scientifique
4-chloro-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide has been studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-fibrotic properties. It has also been studied for its potential use in treating cardiovascular diseases, neurodegenerative disorders, and metabolic disorders.
Propriétés
IUPAC Name |
4-chloro-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-7-3-2-4-10(14-7)15-11(16)9-5-8(12)6-13-9/h2-6,13H,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEAAUICTOUBNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=CN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



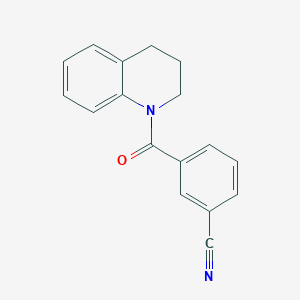
![3-[(3-Fluorophenyl)methyl]-5-methyl-5-(4-methylphenyl)imidazolidine-2,4-dione](/img/structure/B7465484.png)
![N-[2-oxo-2-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethyl]benzamide](/img/structure/B7465489.png)
![N-(2-benzoyl-4-chlorophenyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B7465493.png)
![1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7465513.png)
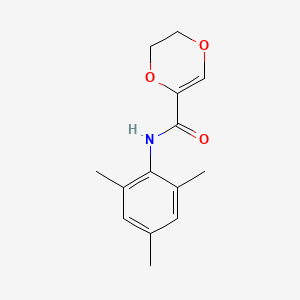
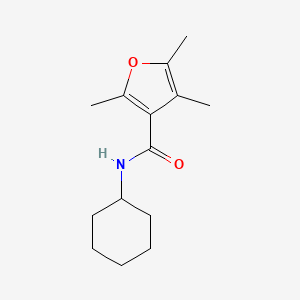


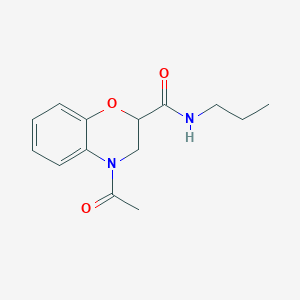
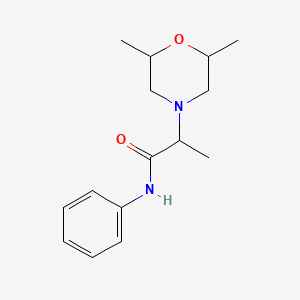
![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-[(4-phenylbenzoyl)amino]acetate](/img/structure/B7465571.png)